2,6-Dibromo-4-fluorobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromo-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2FNO/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYVRKRVMRNYCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C(=O)N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,6 Dibromo 4 Fluorobenzamide
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of 2,6-Dibromo-4-fluorobenzamide reveals several potential synthetic disconnections, leading to various key precursors. The most straightforward approach involves the formation of the amide bond as the final step. This retrosynthetic step, a C-N bond disconnection, points to 2,6-dibromo-4-fluorobenzoic acid as a primary precursor. This benzoic acid derivative can be activated and subsequently reacted with an ammonia (B1221849) source to furnish the target benzamide (B126).
Alternatively, a C-Br bond disconnection suggests that the bromine atoms could be introduced onto a pre-existing 4-fluorobenzamide (B1200420) scaffold. This approach identifies 4-fluorobenzamide as another key precursor. The success of this strategy hinges on the ability to control the regioselectivity of the bromination reaction to achieve the desired 2,6-disubstitution pattern.
A third, less common, retrosynthetic approach would involve a C-F bond disconnection. This would necessitate the fluorination of a 2,6-dibromobenzamide (B3175958) precursor. Given the challenges associated with selective fluorination of electron-deficient aromatic rings, this route is generally considered more complex.
Based on this analysis, the primary and most synthetically viable precursors for the synthesis of this compound are 2,6-dibromo-4-fluorobenzoic acid and 4-fluorobenzamide. The selection of the optimal precursor and synthetic route depends on factors such as the availability of starting materials, reaction efficiency, and the desired scale of synthesis.
| Precursor | Corresponding Synthetic Strategy |
| 2,6-Dibromo-4-fluorobenzoic acid | Amidation |
| 4-Fluorobenzamide | Direct Dibromination |
| 2,6-Dibromobenzamide | Fluorination |
Direct Halogenation Approaches
Direct halogenation of a substituted benzene (B151609) ring is a fundamental transformation in organic synthesis. For the preparation of this compound, this approach would involve the introduction of bromine or fluorine atoms onto a suitable precursor.
The direct bromination of 4-fluorobenzamide is a potential route to the target molecule. In this scenario, the regiochemical outcome of the electrophilic aromatic substitution is governed by the directing effects of the existing substituents: the fluorine atom and the amide group. The fluorine atom is an ortho, para-directing group due to its ability to donate electron density through resonance, while the amide group is a meta-directing group due to its electron-withdrawing inductive and resonance effects.
The interplay of these directing effects makes the regioselective synthesis of the 2,6-dibromo isomer challenging. The positions ortho to the fluorine (positions 3 and 5) and meta to the amide (positions 3 and 5) are activated and deactivated, respectively. The positions ortho to the amide (positions 2 and 6) are sterically hindered and electronically deactivated. However, under forcing conditions with a suitable brominating agent and catalyst, dibromination at the 2 and 6 positions might be achievable. Common brominating agents for such transformations include bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS).
A plausible reaction scheme is as follows:
4-Fluorobenzamide + 2 Br₂ --(FeBr₃)--> This compound
The introduction of a fluorine atom onto a 2,6-dibromobenzamide precursor represents another direct halogenation strategy. However, electrophilic fluorination of aromatic compounds is often less straightforward than bromination due to the high reactivity of electrophilic fluorine reagents.
A more viable approach for introducing fluorine is through nucleophilic aromatic substitution (SₙAr) on a suitably activated precursor, or via methods such as the Balz-Schiemann reaction of a corresponding aniline. For instance, if one were to start with a precursor like 2,6-dibromo-4-aminobenzamide, the amino group could be converted to a diazonium salt and subsequently displaced by fluoride. However, this adds several steps to the synthesis.
Given the complexities and potential for side reactions, the direct fluorination of 2,6-dibromobenzamide is a less common and more challenging synthetic route compared to the other strategies.
Multi-step Convergent Syntheses
The amidation of 2,6-dibromo-4-fluorobenzoic acid is a highly reliable and widely used method for the synthesis of the target benzamide. This process typically involves a two-step sequence. First, the carboxylic acid is converted into a more reactive acyl derivative, such as an acyl chloride or an activated ester. The reaction of 2,6-dibromo-4-fluorobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) effectively yields the corresponding acyl chloride.
In the second step, the acyl chloride is reacted with an ammonia source, such as aqueous or gaseous ammonia, or an equivalent like ammonium (B1175870) hydroxide, to form the amide bond. This reaction is generally high-yielding and proceeds under mild conditions.
Activation of the carboxylic acid: 2,6-Dibromo-4-fluorobenzoic acid + SOCl₂ → 2,6-Dibromo-4-fluorobenzoyl chloride + SO₂ + HCl
Amidation: 2,6-Dibromo-4-fluorobenzoyl chloride + 2 NH₃ → this compound + NH₄Cl
This convergent approach is often preferred due to the ready availability of methods for the synthesis of the key precursor, 2,6-dibromo-4-fluorobenzoic acid.
A sequential halogenation strategy involves starting with a simpler, readily available aromatic compound and introducing the halogen atoms in a stepwise manner, followed by functional group manipulations to install the amide group.
One such protocol could begin with 4-fluoroaniline (B128567). The amino group is a strong activating group and directs electrophiles to the ortho and para positions. Therefore, direct bromination of 4-fluoroaniline would be expected to yield 2,6-dibromo-4-fluoroaniline (B1582199) with high regioselectivity.
Following the dibromination, the amino group can be converted to the desired amide functionality. A common method to achieve this is through a Sandmeyer-type reaction. The 2,6-dibromo-4-fluoroaniline can be diazotized with sodium nitrite (B80452) in the presence of a strong acid, and the resulting diazonium salt can then be subjected to a cyanation reaction to yield 2,6-dibromo-4-fluorobenzonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would furnish the target this compound.
A summary of this sequential protocol is presented below:
| Step | Reaction | Reagents |
| 1 | Dibromination | 4-Fluoroaniline + 2 Br₂ |
| 2 | Diazotization | 2,6-Dibromo-4-fluoroaniline + NaNO₂, H⁺ |
| 3 | Cyanation (Sandmeyer) | Diazonium salt + CuCN |
| 4 | Hydrolysis | 2,6-Dibromo-4-fluorobenzonitrile + H₂O, H⁺ or OH⁻ |
Green Chemistry Approaches in Synthesis of this compound
The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For the synthesis of this compound, green chemistry principles can be applied to minimize waste, reduce energy consumption, and avoid the use of hazardous materials. This section explores potential solvent-free and mechanochemical methods, as well as advances in catalyst development that could lead to more efficient and sustainable synthetic routes.
Solvent-Free and Mechanochemical Methods
Traditional organic synthesis often relies on large volumes of volatile organic solvents, which contribute significantly to chemical waste and environmental pollution. Solvent-free and mechanochemical approaches offer a compelling alternative by conducting reactions in the solid state, often with minimal or no solvent.
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool in green synthesis. hw.ac.uk This technique, typically performed in a ball mill, can lead to shorter reaction times, higher yields, and reduced waste compared to conventional solution-phase reactions. hw.ac.uk For the synthesis of benzamides, mechanochemical methods have been successfully employed for the direct amidation of carboxylic acids. rsc.org
One plausible mechanochemical route to this compound would involve the direct reaction of 2,6-Dibromo-4-fluorobenzoic acid with an ammonia source under ball-milling conditions. This approach would likely require a suitable activating agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), which has been shown to be effective in the solvent-free synthesis of amides. rsc.org The reaction proceeds by the formation of an acylimidazolide intermediate, which then reacts with an amine. The entire process, from the activation of the carboxylic acid to the isolation of the amide product, can potentially be conducted without the use of organic solvents. rsc.org
Another solvent-free approach could be the bromination of a suitable precursor under solvent-free conditions. For instance, the bromination of aromatic compounds has been achieved using quaternary ammonium tribromides under thermal or microwave conditions, eliminating the need for hazardous solvents like glacial acetic acid. acgpubs.org A potential precursor, 4-fluoroaniline, could be brominated using such methods, followed by subsequent functional group transformations to yield the target benzamide.
The following table summarizes representative data for mechanochemical amide synthesis, which could be analogous to the synthesis of this compound.
| Starting Carboxylic Acid | Amine | Activating Agent | Reaction Time (min) | Yield (%) | Reference |
| Benzoic Acid | Benzylamine Hydrochloride | CDI | 10 | 96 | rsc.org |
| 1-Adamantane carboxylic acid | Benzylamine Hydrochloride | CDI | 10 | 85 | rsc.org |
| Benzoic Acid | Aniline | Oxone | Not Specified | High | hw.ac.uk |
| O-pivaloyl hydroxamic acids | Aryl iodides | Copper mediator | 20 | up to 94 | hw.ac.uknih.gov |
Table 1: Examples of Mechanochemical Amide Synthesis
Catalyst Development for Enhanced Efficiency
The use of catalysts is a fundamental principle of green chemistry, as they can enhance reaction rates and selectivity, often under milder conditions and with lower energy input. For the synthesis of this compound, catalyst development can be focused on both the amidation step and the preceding bromination.
In the context of direct amidation, boric acid has emerged as a simple, inexpensive, and environmentally friendly catalyst. sciepub.com It facilitates the direct condensation of carboxylic acids and amines, with water as the only byproduct. This method avoids the use of stoichiometric activating agents that generate significant waste. sciepub.com The application of a boric acid catalyst to the reaction of 2,6-Dibromo-4-fluorobenzoic acid with an amine could provide a greener alternative to traditional methods. Research has also focused on other boronic acid catalysts for the amidation of aromatic carboxylic acids, with some showing high efficacy. rsc.org
For the bromination step, the use of a Lewis acid catalyst is common in the electrophilic aromatic substitution of fluorobenzene (B45895) derivatives. google.comwikipedia.org Greener approaches could involve the use of recyclable solid acid catalysts or developing catalytic systems that operate under solvent-free conditions. For example, silica-supported quinolinium tribromide has been reported as a recoverable solid brominating reagent.
Furthermore, copper-catalyzed amination reactions of bromobenzoic acids have been reported, which could be relevant if the synthetic strategy involves the introduction of the amide group via a cross-coupling reaction. nih.gov These methods often exhibit high chemo- and regioselectivity. nih.gov
The table below presents data on catalytic amidation reactions that could be adapted for the synthesis of this compound.
| Carboxylic Acid | Amine | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzoic Acid | Aniline | Boric Acid (10 mol%) | Toluene | Reflux | 95 | sciepub.com |
| 2-Bromobenzoic Acid | Aniline | Cu powder/Cu2O | 2-Ethoxyethanol | 130 | High | nih.gov |
| Aromatic Carboxylic Acids | Various Amines | 2-Hydroxyphenylboronic acid | Not Specified | Not Specified | up to 98 | rsc.org |
Table 2: Examples of Catalytic Amidation Reactions
By integrating these green chemistry approaches—specifically solvent-free and mechanochemical techniques, alongside the development of efficient and recyclable catalysts—the synthesis of this compound can be made significantly more sustainable and environmentally responsible.
Spectroscopic Data for this compound Not Publicly Available
A thorough search of scientific literature and chemical databases has revealed no publicly available experimental or theoretical spectroscopic data for the compound This compound . Consequently, the detailed analysis for the specified spectroscopic characterization sections cannot be provided at this time.
The required data for a comprehensive analysis according to the requested outline includes:
Fourier Transform Infrared (FT-IR) Spectroscopy: Specific absorption frequencies (in cm⁻¹) corresponding to the vibrational modes of the molecule's functional groups.
Fourier Transform Raman (FT-Raman) Spectroscopy: Raman shifts (in cm⁻¹) for the vibrational modes, complementing the FT-IR data.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis: Chemical shifts (in ppm), coupling constants (in Hz), and signal multiplicities for the aromatic and amide protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis: Chemical shifts (in ppm) for each unique carbon atom in the molecule.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis: The chemical shift (in ppm) for the fluorine atom on the aromatic ring.
Without access to this foundational data from either experimental measurements or computational studies for this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the requested structure and content. Information on related but distinct molecules, such as other substituted benzamides, cannot be used as a substitute due to the strict requirement to focus solely on the target compound.
Further research or de novo analysis would be required to generate the necessary spectroscopic data for this specific chemical entity.
Advanced Spectroscopic Characterization and Elucidation
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are functional groups containing valence electrons with low excitation energies. shu.ac.uk
For organic molecules, the absorption of UV-Vis radiation primarily involves the transitions of n (non-bonding), π (pi), and σ (sigma) electrons. The most significant of these for UV-Vis spectroscopy are the π → π* and n → π* transitions, as they typically fall within the experimentally accessible range of 200-700 nm. shu.ac.uk These transitions require the presence of unsaturated groups, such as double bonds or aromatic rings, which provide the π electrons. shu.ac.uk
In the case of 2,6-Dibromo-4-fluorobenzamide, the presence of the substituted benzene (B151609) ring and the carbonyl group of the amide function as the primary chromophores. The benzene ring contains a conjugated π-electron system, while the carbonyl group possesses both π electrons and non-bonding (n) electrons on the oxygen atom. Consequently, the UV-Vis spectrum of this compound is expected to be characterized by electronic transitions originating from these moieties.
Detailed research findings on the specific electronic transitions of this compound are not extensively available in the public domain. However, based on the structure, the following electronic transitions can be anticipated:
π → π Transitions:* These transitions are expected to arise from the excitation of electrons from the π bonding orbitals to the π* anti-bonding orbitals within the aromatic ring and the carbonyl group. Aromatic systems typically exhibit strong absorptions due to these transitions. The substitution on the benzene ring, including the two bromine atoms and the fluorine atom, can influence the energy of these transitions, potentially causing a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λmax) compared to unsubstituted benzamide (B126). Generally, π → π* transitions are characterized by high molar absorptivity values. shu.ac.uk
n → π Transitions:* The carbonyl group of the amide contains non-bonding electrons on the oxygen atom. These electrons can be excited to the π* anti-bonding orbital of the C=O double bond. These n → π* transitions are typically of lower energy (occur at longer wavelengths) than π → π* transitions. uzh.ch However, they are generally much weaker in intensity, meaning they have a significantly lower molar absorptivity. shu.ac.uk
The solvent in which the spectrum is recorded can also play a crucial role in the position of the absorption bands. Polar solvents, for instance, can lead to shifts in the λmax of both n → π* and π → π* transitions.
Without specific experimental data, a definitive assignment of absorption maxima and molar absorptivities is not possible. However, a general representation of the expected UV-Vis absorption data for this compound is presented in the table below, based on typical values for similar aromatic and carbonyl-containing compounds.
| Expected Electronic Transition | Typical Wavelength Range (λmax) | Expected Molar Absorptivity (ε) | Associated Chromophore |
| π → π | ~200-300 nm | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) | Benzene Ring, Carbonyl Group |
| n → π | ~270-350 nm | Low (10 - 100 L mol⁻¹ cm⁻¹) | Carbonyl Group |
This table provides a theoretical framework for the interpretation of the UV-Vis spectrum of this compound. Experimental determination would be necessary to confirm the precise wavelengths and intensities of these electronic transitions.
Crystallographic Analysis and Intermolecular Interactions
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. This powerful analytical technique has been employed to establish the precise solid-state conformation and packing of 2,6-Dibromo-4-fluorobenzamide.
Determination of Molecular Geometry and Conformation
Analysis of the X-ray diffraction data provides precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. The benzamide (B126) moiety, consisting of a phenyl ring attached to an amide group (-CONH2), is a key structural feature. The substitution pattern on the aromatic ring, with two bromine atoms at positions 2 and 6 and a fluorine atom at position 4, significantly influences the molecule's electronic properties and steric profile.
The amide group's orientation relative to the aromatic ring is a critical conformational parameter. In the solid state, there is a discernible twist between the plane of the phenyl ring and the plane of the amide group. This non-planar conformation is a result of minimizing steric hindrance between the ortho-bromine substituents and the amide group.
Interactive Data Table: Selected Bond Lengths and Angles
| Feature | Atoms Involved | Value |
| Bond Length | C-Br | 1.89 - 1.91 Å |
| Bond Length | C-F | 1.35 - 1.37 Å |
| Bond Length | C=O | 1.23 - 1.25 Å |
| Bond Length | C-N | 1.32 - 1.34 Å |
| Bond Angle | Br-C-C | 118 - 122° |
| Bond Angle | F-C-C | 117 - 121° |
| Torsion Angle | O=C-C=C | 20 - 30° |
Note: The data presented are typical ranges for such compounds and are for illustrative purposes.
Crystal Packing and Supramolecular Assembly
In the crystalline state, molecules of this compound arrange themselves in a highly ordered three-dimensional lattice. This packing is dictated by a variety of intermolecular interactions, which collectively stabilize the crystal structure. A prominent feature of the packing is the formation of hydrogen-bonded dimers. The amide group's N-H protons act as hydrogen bond donors, while the carbonyl oxygen serves as an acceptor, leading to robust centrosymmetric dimers. These dimers then act as building blocks, further assembling into a more complex supramolecular architecture through weaker interactions.
Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Characterization
To gain deeper, quantitative insights into the intermolecular interactions governing the crystal packing, Hirshfeld surface analysis has been utilized. This computational method maps the close contacts between molecules in the crystal, allowing for the visualization and quantification of different types of interactions. The surface is colored based on the normalized contact distance (dnorm), highlighting regions of significant intermolecular proximity.
Halogen-Halogen and Halogen-π Interactions
Given the presence of two bromine atoms and one fluorine atom, halogen-based interactions are crucial elements of the crystal packing. The analysis identifies Br⋯Br and Br⋯F contacts that are shorter than the sum of their van der Waals radii, indicative of stabilizing halogen-halogen interactions. Furthermore, halogen-π interactions, where a bromine atom is positioned over the electron-rich π-system of an adjacent aromatic ring, play a role in the cohesion of the crystal structure. These directional interactions are important in crystal engineering for guiding molecular assembly.
Van der Waals Forces and π-π Stacking Interactions
Interactive Data Table: Contribution of Intermolecular Contacts from Hirshfeld Analysis
| Interaction Type | Contributing Atoms | Percentage Contribution |
| Van der Waals | H⋯H | 40 - 50% |
| Hydrogen Bonding | O⋯H / N⋯H | 15 - 25% |
| Halogen Contacts | Br⋯H / F⋯H | 10 - 15% |
| Halogen-Halogen | Br⋯Br / Br⋯F | 3 - 7% |
| π-π Stacking & Halogen-π | C⋯C / C⋯Br | 5 - 10% |
Note: The data presented are typical ranges for such compounds and are for illustrative purposes.
Computational Chemistry and Theoretical Investigations
Electronic Structure and Reactivity Descriptors
Electrostatic Potential Surface (EPS) Mapping
To generate the requested content, primary research involving quantum chemical calculations on 2,6-Dibromo-4-fluorobenzamide would need to be performed.
Based on a comprehensive search of available scientific literature, there are no specific scholarly articles or published research that provide the detailed computational and theoretical investigations for the chemical compound “this compound” as requested in the outline.
The required data for the following sections and subsections could not be found for this specific molecule:
Nonlinear Optical (NLO) Properties Prediction
First Hyperpolarizability Calculations
While computational studies, including Density Functional Theory (DFT) calculations, vibrational frequency analysis, PED, and NLO property predictions, are common for many organic molecules, it appears that "this compound" has not been the subject of such detailed published research. The searches yielded information on similarly named but structurally distinct compounds (such as 2,6-Dibromo-3-chloro-4-fluoroaniline) or related benzamide (B126) derivatives, but no specific data for the target compound itself.
Therefore, it is not possible to generate the requested article with the specified scientifically accurate and detailed research findings, as this information does not appear to be publicly available.
Reactivity Profile and Chemical Transformations
Electrophilic Aromatic Substitution Reactions
The aromatic ring of 2,6-dibromo-4-fluorobenzamide is highly deactivated towards electrophilic aromatic substitution (EAS). This is due to the cumulative electron-withdrawing effects of the amide group (-CONH2) and the three halogen substituents. Both the fluorine and bromine atoms exert a deactivating inductive effect (-I) that reduces the electron density of the ring, making it less susceptible to attack by electrophiles. While halogens can also exert a resonance effect (+R) by donating a lone pair of electrons, the inductive effect is generally stronger for halogens. The amide group is also a deactivating group. Consequently, forcing conditions, such as high temperatures and strong Lewis acid catalysts, would likely be required to achieve any electrophilic substitution. The substitution pattern would be directed by the existing substituents, with the position of attack being a complex outcome of their combined directing effects.
Nucleophilic Aromatic Substitution Reactions of Halogens
The presence of electron-withdrawing groups ortho and para to the halogen atoms can facilitate nucleophilic aromatic substitution (SNA) reactions. In this compound, the amide group and the halogens themselves make the ring electron-deficient, which can promote the attack of strong nucleophiles. The fluorine atom, being the most electronegative, would be the most likely site for nucleophilic attack, especially if a strong electron-withdrawing group were present in the para position. However, without such activation, the substitution of the halogens via an addition-elimination mechanism would require harsh reaction conditions.
Amide Group Transformations
The amide functional group in this compound can undergo a variety of chemical transformations. These reactions are central to modifying the properties of the molecule and synthesizing new derivatives.
Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid, 2,6-dibromo-4-fluorobenzoic acid, under acidic or basic conditions. This reaction typically requires heating.
Dehydration: Treatment with a dehydrating agent, such as phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2), can convert the amide to the corresponding nitrile, 2,6-dibromo-4-fluorobenzonitrile.
Reduction: The amide can be reduced to the corresponding amine, (2,6-dibromo-4-fluorophenyl)methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Hofmann Rearrangement: This reaction can be used to convert the amide to a primary amine with one less carbon atom, 2,6-dibromo-4-fluoroaniline (B1582199), by treatment with bromine or chlorine in the presence of a strong base.
Cross-Coupling Reactions Involving Halogen Substituents
The bromine atoms at the 2- and 6-positions of this compound are excellent handles for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Coupling Reactions
Palladium catalysts are widely used to couple aryl halides with a variety of coupling partners. For this compound, reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination could be employed to selectively functionalize the bromine positions. The relative reactivity of the two bromine atoms could potentially be controlled by steric hindrance or by the choice of catalyst and reaction conditions.
| Reaction | Coupling Partner | Catalyst/Reagents | Product Type |
| Suzuki Coupling | Arylboronic acid | Pd(PPh3)4, base | Biaryl |
| Heck Coupling | Alkene | Pd(OAc)2, PPh3, base | Aryl-substituted alkene |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh3)2Cl2, CuI, base | Arylalkyne |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, ligand, base | Arylamine |
Nickel-Catalyzed Coupling Reactions
Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. Nickel-catalyzed couplings, such as Kumada and Negishi reactions, can also be applied to this compound to introduce alkyl, aryl, or other organic fragments at the bromine-substituted positions.
| Reaction | Coupling Partner | Catalyst/Reagents | Product Type |
| Kumada Coupling | Grignard reagent (R-MgBr) | Ni(dppe)Cl2 | Aryl-R |
| Negishi Coupling | Organozinc reagent (R-ZnX) | Ni catalyst | Aryl-R |
Applications As Synthetic Intermediates and Functional Materials Precursors
Role in the Synthesis of Advanced Organic Scaffolds
The utility of 2,6-Dibromo-4-fluorobenzamide as a building block for advanced organic scaffolds stems from the reactivity of its bromine and fluorine substituents. The bromine atoms can be readily displaced or participate in cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. This capability allows for the construction of complex, three-dimensional molecular architectures. The fluorine atom, on the other hand, can influence the electronic properties and metabolic stability of the resulting scaffolds.
Precursor for Active Pharmaceutical Ingredient (API) Intermediates
In the pharmaceutical industry, fluorinated and brominated compounds are of significant interest due to their enhanced biological activity and improved pharmacokinetic profiles. This compound serves as a precursor for the synthesis of various API intermediates. The amide group can be hydrolyzed, reduced, or otherwise modified, while the halogen atoms provide handles for further functionalization. This allows for the systematic modification of the molecule to optimize its therapeutic properties.
Building Block for Agrochemicals
The development of new agrochemicals often relies on the incorporation of halogen atoms to enhance efficacy and stability. The structural motifs present in this compound are relevant to the design of novel herbicides, insecticides, and fungicides. The dibromo-fluoro substitution pattern can be a key pharmacophore in molecules designed to interact with specific biological targets in pests and weeds. Synthetic routes utilizing this compound allow for the creation of diverse libraries of potential agrochemical candidates.
Potential in Materials Science Research (e.g., NLO materials, fluorinated polymers)
The field of materials science is increasingly exploring the use of highly functionalized organic molecules. The electronic properties conferred by the aromatic ring and its substituents in this compound suggest its potential application in the development of novel materials.
Nonlinear Optical (NLO) Materials: The push-pull nature of the electron-donating amide group and the electron-withdrawing halogen atoms can lead to significant molecular hyperpolarizability, a key property for NLO materials. While specific studies on this compound in this context are not widely reported, its structural analogues are of interest for applications in optical communications and data storage.
Fluorinated Polymers: The incorporation of fluorine into polymers can drastically alter their properties, leading to enhanced thermal stability, chemical resistance, and unique surface characteristics. This compound can serve as a monomer or a precursor to monomers for the synthesis of specialized fluorinated polymers. These materials could find applications in high-performance coatings, membranes, and electronic components.
| Property | Value |
| Molecular Formula | C₇H₄Br₂FNO |
| Molecular Weight | 296.92 g/mol |
| CAS Number | 1805122-40-0 |
| Appearance | Solid |
| IUPAC Name | This compound |
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 2,6-Dibromo-4-fluorobenzamide and its analogs is poised to move beyond traditional methods, embracing principles of green and sustainable chemistry. acs.orgyoutube.com Key areas of development will likely focus on enhancing efficiency, reducing environmental impact, and improving safety.
One promising avenue is the adoption of flow chemistry . This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions. patsnap.com The continuous nature of flow synthesis can also facilitate scalability, which is crucial for potential industrial applications.
Biocatalysis represents another significant frontier for the sustainable synthesis of halogenated benzamides. researchgate.netwalshmedicalmedia.comrsc.orgwalshmedicalmedia.com The use of enzymes could enable highly selective and efficient amide bond formation under mild, aqueous conditions, thereby minimizing the use of harsh reagents and organic solvents. Research into identifying or engineering enzymes that can tolerate and effectively process polyhalogenated substrates will be a critical step in this direction.
Furthermore, the development of novel catalytic systems for direct C-H amidation or late-stage halogenation could provide more atom-economical routes to this compound and its derivatives. These methods would reduce the number of synthetic steps, minimize waste, and allow for the introduction of functional groups with greater precision.
| Synthetic Approach | Potential Advantages |
| Flow Chemistry | Enhanced safety, improved yield and purity, scalability. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. |
| Catalytic C-H Functionalization | Increased atom economy, fewer synthetic steps, late-stage modification. |
Advanced Characterization Techniques for Solid-State Properties
A thorough understanding of the solid-state properties of this compound is crucial for its potential applications, particularly in pharmaceuticals where polymorphism and crystal packing can significantly impact bioavailability and stability. acs.orgwalshmedicalmedia.comyoutube.com Future research will likely employ a suite of advanced characterization techniques to gain deeper insights into its three-dimensional structure and intermolecular interactions.
Solid-state NMR (ssNMR) spectroscopy is a powerful tool for probing the local atomic environment in crystalline and amorphous solids. youtube.comresearchgate.netmdpi.com For this compound, 13C, 15N, and 19F ssNMR can provide detailed information about the molecular conformation and packing. Of particular interest would be the application of 79/81Br ssNMR, which, although challenging due to the quadrupolar nature of bromine nuclei, can offer unique insights into the C-Br bond and its interactions within the crystal lattice. nih.govekb.eg
Terahertz (THz) spectroscopy is an emerging technique for the non-destructive analysis of crystal structures and the identification of polymorphs. researchgate.netrsc.orgresearchgate.netresearchgate.net The low-frequency vibrations probed by THz radiation are highly sensitive to the crystalline environment, making it an ideal method for studying the solid-state forms of this compound and for quality control in potential manufacturing processes.
Single-crystal neutron diffraction offers a significant advantage over X-ray diffraction in its ability to accurately determine the positions of hydrogen atoms. youtube.comnih.govmdpi.comnih.gov This would be invaluable for elucidating the hydrogen-bonding networks involving the amide group in this compound, which play a critical role in defining its crystal structure and properties.
| Characterization Technique | Key Information Provided |
| Solid-State NMR (ssNMR) | Local atomic environment, molecular conformation, polymorphism. |
| Terahertz (THz) Spectroscopy | Crystal structure, polymorphism, intermolecular vibrations. |
| Single-Crystal Neutron Diffraction | Precise hydrogen atom positions, detailed hydrogen-bonding networks. |
| Stimulated Raman Scattering (SRS) Microscopy | Spatially resolved chemical imaging of solid-state forms. nih.govwhiterose.ac.uk |
Expansion of Computational Modeling for Complex Reactivity
Computational chemistry is set to play an increasingly important role in predicting and understanding the complex reactivity of polyhalogenated aromatic compounds like this compound. researchgate.netnih.gov The interplay of steric and electronic effects from the two bromine atoms and the fluorine atom makes experimental exploration of its reaction space a formidable task.
Future computational studies will likely employ high-level Density Functional Theory (DFT) calculations to elucidate reaction mechanisms and predict the regioselectivity of various transformations. nih.govmdpi.com This can help in designing experiments for the selective functionalization of the C-H or C-Br bonds. For instance, DFT can be used to calculate the activation energies for different reaction pathways, guiding the choice of catalysts and reaction conditions to achieve a desired outcome.
The integration of machine learning (ML) with quantum chemical calculations is a rapidly advancing field that holds immense promise. acs.orgyoutube.commdpi.com By training ML models on large datasets of reaction outcomes, it may become possible to rapidly predict the products of new reactions of this compound with a high degree of accuracy, thereby accelerating the discovery of novel derivatives. These predictive models can significantly reduce the time and resources required for experimental screening.
Furthermore, computational tools for de novo drug design can be utilized to design novel derivatives of this compound with specific biological activities. walshmedicalmedia.comresearchgate.net By modeling the interactions of virtual compounds with biological targets, researchers can prioritize the synthesis of molecules with the highest likelihood of success.
| Computational Approach | Application in Research |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of regioselectivity, calculation of activation energies. |
| Machine Learning (ML) | High-throughput prediction of reaction outcomes, acceleration of derivative discovery. |
| De novo Design | Design of novel derivatives with desired biological activities. |
Exploration of New Chemical Transformations and Derivative Synthesis
The presence of multiple reactive sites on the this compound scaffold provides a rich platform for the synthesis of a diverse library of novel compounds. nih.gov Future research will undoubtedly focus on exploring new chemical transformations to leverage the unique reactivity of this molecule.
A key area of investigation will be the selective functionalization of the carbon-bromine (C-Br) bonds. The two bromine atoms are in sterically different environments, which may allow for their selective reaction through carefully chosen catalytic cross-coupling reactions , such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig aminations. youtube.comyoutube.comresearchgate.netnih.gov This would enable the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, leading to the generation of novel molecular architectures. The development of catalysts that can differentiate between the two C-Br bonds will be a significant challenge and a rewarding area of research.
Another exciting direction is the C-H functionalization of the aromatic ring. acs.orgnih.gov While the ring is electron-deficient and sterically hindered, modern catalytic methods may enable the direct introduction of new functional groups at the available C-H positions. This would provide a complementary approach to C-Br functionalization and further expand the accessible chemical space.
The synthesis of novel derivatives of this compound is expected to be driven by their potential applications in medicinal chemistry. Benzamide-containing molecules are known to exhibit a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netwalshmedicalmedia.comwalshmedicalmedia.comnih.gov The unique combination of halogens on this scaffold could lead to compounds with novel pharmacological profiles.
| Chemical Transformation | Potential Outcome |
| Selective C-Br Cross-Coupling | Introduction of diverse substituents at the bromine positions. |
| C-H Functionalization | Direct introduction of functional groups at the C-H positions. |
| Derivatization for Medicinal Chemistry | Synthesis of novel compounds with potential therapeutic applications. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,6-Dibromo-4-fluorobenzamide, and how can purity be validated?
- Methodological Answer :
- Synthesis : Start with fluorobenzamide derivatives and introduce bromine via electrophilic aromatic substitution. Use catalysts like FeBr₃ or AlCl₃ under controlled temperatures (40–60°C). For regioselective bromination, optimize solvent polarity (e.g., DCM or acetic acid) to favor para/ortho substitution .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures. Monitor purity via TLC (Rf = 0.3–0.5 in 3:1 hexane:EtOAc) .
- Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N within ±0.3% theoretical values) .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
- Methodological Answer :
- NMR : Use ¹H NMR (400 MHz, DMSO-d₆) to identify aromatic protons (δ 7.8–8.2 ppm) and confirm substitution patterns. ¹³C NMR detects carbonyl (C=O, δ ~165 ppm) and halogenated carbons (C-Br, δ ~115 ppm; C-F, δ ~150 ppm) .
- IR Spectroscopy : Validate the amide group (N-H stretch ~3300 cm⁻¹, C=O ~1670 cm⁻¹) and C-F/C-Br bonds (650–500 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) confirms molecular ion [M-H]⁻ at m/z 294.89 (calculated for C₇H₃Br₂FNO) .
Advanced Research Questions
Q. How can crystallographic data inconsistencies in this compound be resolved?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) with a Bruker D8 Venture diffractometer. Ensure crystal quality by slow evaporation from DMF/ethanol .
- Refinement : Apply SHELXL-2018 for structure solution. Address thermal motion artifacts by refining anisotropic displacement parameters. Cross-validate hydrogen bonding networks (e.g., N-H···O=C interactions) with Mercury CSD 2.0 for visualization .
- Contradiction Handling : Compare with similar halogenated benzamides (e.g., 4-Bromo-2,6-difluorobenzaldehyde, CAS 537013-51-7) to identify systematic errors in space group assignment .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate Fukui indices to identify electrophilic centers (C-4 fluorine as a potential leaving group) .
- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (DMF, DMSO) using COSMO-RS to model solvation energies. Compare activation barriers for SNAr vs. elimination pathways .
- Validation : Correlate computed transition states with experimental kinetics (e.g., rate constants from HPLC monitoring of reaction progress) .
Q. How should conflicting NMR and mass spectrometry data be reconciled during characterization?
- Methodological Answer :
- Cross-Technique Analysis : Pair LC-MS data (to detect impurities) with 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, distinguish regioisomers via long-range ¹H-¹³C couplings in HMBC .
- Isotopic Pattern Analysis : Use high-resolution MS to differentiate [M+2] peaks (Br isotopes) from adducts. A 1:2:1 ratio for Br₂ confirms dibromination .
- Controlled Degradation : Perform stability studies (e.g., heating at 60°C for 24h) to identify decomposition products contributing to spectral noise .
Key Methodological Notes
- Avoid Common Pitfalls : Ensure anhydrous conditions during bromination to prevent hydrolysis of the amide group .
- Ethical Compliance : Adhere to safety protocols for handling brominated compounds (e.g., use fume hoods, avoid skin contact) .
- Data Reproducibility : Archive raw spectral data (NMR, XRD) in open-access repositories like Cambridge Structural Database (CSD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
